S3969

Description

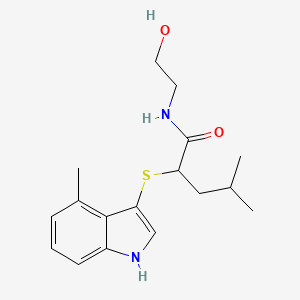

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNIWEHRMFLJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S3969, an Epithelial Sodium Channel (ENaC) Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of S3969, a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC). This compound represents a significant tool for studying ENaC physiology and holds potential therapeutic implications for conditions associated with impaired sodium transport, such as pseudohypoaldosteronism type 1 and respiratory distress.[1][2][3] This document details the binding site of this compound, the conformational changes it induces, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound activates hENaC by directly binding to a specific pocket on the extracellular domain of the β-ENaC subunit.[1][3] This interaction triggers a conformational change in the channel, leading to an increased open probability (Po) and consequently, enhanced sodium ion conductance.[2] Notably, the activation is independent of proteolytic cleavage by furin, suggesting that this compound can open channels that are in a non-proteolyzed state.[2] The effect of this compound is fully reversible and dose-dependent.[2]

The this compound Binding Site

Molecular docking and molecular dynamics (MD) simulations, corroborated by site-directed mutagenesis and electrophysiological studies, have identified a specific binding pocket for this compound at the interface of the β and γ ENaC subunits.[1][3] The key residues within the thumb domain of the β-subunit that are critical for coordinating this compound are:

-

Arginine 388 (βR388)

-

Phenylalanine 391 (βF391)

-

Tyrosine 406 (βY406)

Mutation of these residues has been shown to significantly reduce or nearly abolish the stimulatory effect of this compound.[1][3]

Conformational Changes and Channel Gating

The binding of this compound to this pocket is proposed to induce a conformational change that involves the movement of the α5 helix of the β-subunit's thumb domain away from the palm domain of the adjacent γ-subunit.[1][3] This movement is believed to relieve an inhibitory constraint, thereby promoting the open state of the channel. This hypothesis is supported by experiments where introducing a disulfide bridge between the β-thumb and γ-palm domains (βR437C – γS298C) prevents ENaC stimulation by this compound, an effect that is rescued by a reducing agent.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's effect on hENaC.

Table 1: Potency of this compound on Human ENaC Variants

| ENaC Subunit Composition | Apparent EC50 (µM) | Reference |

| αβγ-hENaC | ~0.3 | [4] |

| αβγ-hENaC | 1.2 ± 0.1 | [5] |

| δβγ-hENaC | 1.2 ± 0.2 | [5] |

| α2βγ-hENaC | 1.2 ± 0.5 | [5] |

| δ2βγ-hENaC | 0.4 ± 0.1 | [5] |

| αβG37Sγ-hENaC (PHA1B mutation) | 1.2 ± 0.4 | [5] |

Table 2: Efficacy of this compound on hENaC

| Parameter | Value | Concentration | Reference |

| hENaC Activation | 600-700% | 30 µM | [5] |

| αβγ-hENaC Activation | ~2-fold | Not specified | [4] |

Table 3: Species Specificity of this compound

| ENaC Type | This compound Sensitivity | Notes | Reference |

| Human αβγ-ENaC | Sensitive | Activated in the low micromolar range. | [4] |

| Mouse αβγ-ENaC | Insensitive | No activation at concentrations up to 10 µM. Weak activation at 100-300 µM. | [4][5] |

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound action and the workflows of key experimental procedures used in its characterization.

Caption: this compound binds to a specific pocket on ENaC, increasing its open probability.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Caption: Workflow for site-directed mutagenesis of ENaC subunits.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.

Heterologous Expression of ENaC in Xenopus laevis Oocytes

-

Oocyte Preparation : Oocytes are surgically removed from anesthetized female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular layer.

-

cRNA Synthesis and Injection : Plasmids containing the cDNA for human or mouse α, β, and γ ENaC subunits are linearized, and capped cRNAs are synthesized in vitro using an mMESSAGE mMACHINE kit. A total of 1-10 ng of cRNA per oocyte is injected, typically in a 1:1:1 ratio for the α, β, and γ subunits.

-

Oocyte Incubation : Injected oocytes are incubated for 2-4 days at 16-18°C in a modified Barth's solution (ND96) supplemented with antibiotics. The solution may contain amiloride (10 µM) to prevent sodium overload in the oocytes.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Solutions :

-

Recording Solution (ND96) : 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

-

Low Sodium Solution : As needed for specific experiments, with N-methyl-D-glucamine chloride (NMDG-Cl) replacing NaCl to maintain osmolarity.

-

This compound Stock Solution : Prepared in DMSO and diluted to final concentrations in the recording solution.

-

Amiloride Stock Solution : Prepared in water or DMSO and used at a final concentration of 10 µM to determine the amiloride-sensitive current.

-

-

Recording Setup : Oocytes are placed in a recording chamber and perfused with the recording solution. Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

Voltage-Clamp Protocol : The membrane potential is typically held at -60 mV. Current-voltage (I-V) relationships are determined by applying voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments).

-

Measurement of ENaC Activity : ENaC activity is measured as the amiloride-sensitive whole-cell current (ΔIami), which is the difference in current before and after the application of 10 µM amiloride.

-

This compound Application : A dose-response curve is generated by perfusing the oocyte with increasing concentrations of this compound and measuring the stimulation of ΔIami. The EC50 is calculated from the resulting curve.

Site-Directed Mutagenesis

-

Template : A plasmid vector containing the cDNA for the human β-ENaC subunit is used as the template.

-

Primer Design : Mutagenic primers are designed to introduce specific point mutations (e.g., R388A, F391G, Y406A). Primers are typically 25-45 bases long with the desired mutation in the center.

-

PCR Amplification : A high-fidelity DNA polymerase is used for PCR amplification of the entire plasmid using the mutagenic primers.

-

Digestion of Parental DNA : The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation and Sequencing : The DpnI-treated DNA is transformed into competent E. coli. Plasmids are isolated from the resulting colonies and the entire coding region of the β-ENaC gene is sequenced to confirm the desired mutation and the absence of other mutations.

-

Functional Analysis : The mutated β-ENaC cRNA is co-injected with wild-type α- and γ-ENaC cRNAs into Xenopus oocytes for functional characterization using TEVC.

Ussing Chamber Measurements in H441 Cells

-

Cell Culture : Human airway epithelial cells (H441 line) are cultured on permeable supports until they form polarized, confluent monolayers with high transepithelial resistance.

-

Ussing Chamber Setup : The permeable supports with the H441 cell monolayers are mounted in Ussing chambers, separating the apical and basolateral compartments.

-

Solutions : Both apical and basolateral chambers are filled with a physiological salt solution (e.g., Ringer's solution) and maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement : The monolayers are voltage-clamped to 0 mV, and the short-circuit current (Isc) is continuously measured. The Isc is a measure of net ion transport across the epithelium.

-

Experimental Procedure :

-

A stable baseline Isc is recorded.

-

This compound is added to the apical solution, and the change in Isc is recorded.

-

Amiloride (10 µM) is subsequently added to the apical solution to determine the ENaC-mediated component of the Isc. The this compound-stimulated ENaC activity is the difference in the amiloride-sensitive Isc before and after this compound application.

-

Molecular Dynamics (MD) Simulations

-

System Setup : The atomic coordinates of the human ENaC channel (based on available cryo-EM structures) are embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model and ions to neutralize the system and achieve physiological concentration.

-

Docking of this compound : this compound is docked into the putative binding site on the β-ENaC subunit using molecular docking software.

-

Simulation Protocol :

-

The system is first minimized to remove steric clashes.

-

A series of equilibration steps are performed, gradually releasing constraints on the protein and ligand.

-

Production runs are then carried out for an extended period (nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

-

-

Analysis : The trajectories from the MD simulations are analyzed to assess the stability of this compound binding, identify key protein-ligand interactions, and observe conformational changes in the ENaC channel structure, such as the distance between the β-thumb and γ-palm domains.

Conclusion

The small molecule this compound is a valuable pharmacological tool that activates hENaC through a well-defined mechanism involving direct binding to the β-subunit and induction of a specific conformational change. The detailed understanding of its mechanism of action, supported by the robust experimental protocols outlined in this guide, provides a solid foundation for future research into ENaC function and the development of novel therapeutic strategies for diseases characterized by deficient ENaC activity.

References

- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Site of S3969 on the Human Epithelial Sodium Channel (hENaC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of S3969, a small molecule activator of the human epithelial sodium channel (hENaC). The information presented is collated from recent primary research, focusing on the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these findings.

Introduction

The epithelial sodium channel (ENaC) is a crucial ion channel for maintaining sodium balance across several epithelial tissues. Its dysfunction is implicated in various diseases, making it a significant therapeutic target. This compound is a peptidomimetic compound that has been identified as a potent and reversible activator of hENaC.[1] Understanding its precise binding site and mechanism of action is critical for the development of novel ENaC modulators. Recent studies have successfully identified and characterized a specific binding pocket for this compound, providing a molecular basis for its stimulatory effect.[2][3][4]

The this compound Binding Site on hENaC

This compound interacts with a specific binding pocket located in the extracellular loop of the β-subunit of the hENaC.[2][3][4] This interaction is species-specific, as this compound activates human ENaC but not its murine counterpart.[2][4][5] The binding site is situated at the interface between the β and γ subunits.[3][4]

Molecular dynamics simulations and site-directed mutagenesis studies have identified three key amino acid residues within the thumb domain of the β-subunit that are critical for coordinating this compound[3][4][5]:

-

Arginine 388 (βR388)

-

Phenylalanine 391 (βF391)

-

Tyrosine 406 (βY406)

Mutations at these positions have been shown to significantly reduce or completely abolish the stimulatory effect of this compound, confirming their importance in the binding and action of the compound.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activation of hENaC by this compound.

| Parameter | Value | Channel Subunit Composition | Experimental System | Reference |

| EC50 | ~0.3 µM | αβγ hENaC | Xenopus laevis oocytes | [2][5] |

| EC50 | 1.2 ± 0.1 µM | αβγ hENaC | Heterologous cells | [1] |

| EC50 | 1.2 ± 0.2 µM | δβγ hENaC | Heterologous cells | [1] |

| EC50 | 0.4 ± 0.1 µM | δ2βγ hENaC | Heterologous cells | [1] |

| Efficacy | ~2-fold activation | αβγ hENaC | Xenopus laevis oocytes | [2][5] |

| Efficacy | 600-700% activation at 30 µM | Wild-type hENaC | Heterologous cells | [1] |

Mechanism of Action

The binding of this compound to the β-subunit induces a conformational change in the ENaC protein. Molecular dynamics simulations suggest that this interaction weakens the intersubunit interactions between the β and γ subunits, specifically increasing the distance between the β-thumb and the γ-palm domains.[2][5] This conformational shift is believed to be the mechanism that leads to channel activation.[2]

This proposed mechanism is supported by experiments where a disulfide bridge was introduced to covalently link the β-thumb and γ-palm domains (βR437C – γS298C). This engineered constraint abolished the stimulatory effect of this compound. The effect was partially rescued by reducing the disulfide bond with dithiothreitol (DTT), providing strong evidence for the proposed conformational change.[2][3]

Caption: Proposed signaling pathway of this compound-mediated hENaC activation.

Experimental Protocols

The identification of the this compound binding site was achieved through a combination of computational and experimental techniques.

-

Molecular Docking and Dynamics (MD) Simulations: A putative binding site for this compound in the β-subunit of hENaC was initially predicted using atomistic modeling.[2] Docking and MD simulations were based on the published structure of ENaC (PDB ID: 6WTH). These simulations predicted stable interactions between this compound and residues βR388, βF391, and βY406.[2][3]

-

Site-Directed Mutagenesis: To validate the computational predictions, point mutations were introduced at the identified residues (βR388, βF391, and βY406) in the human β-ENaC subunit.[2][3] Chimeric channels, where portions of the mouse β-ENaC were replaced with human sequences, were also generated to narrow down the region responsible for this compound sensitivity.[2][5]

-

Heterologous Expression in Xenopus laevis Oocytes: Wild-type and mutant hENaC subunits (α, β, and γ) were expressed in Xenopus laevis oocytes for functional characterization.[2][3][4]

-

Two-Electrode Voltage Clamp (TEVC): ENaC function in the oocytes was assessed by measuring the amiloride-sensitive whole-cell currents (ΔIami) using the TEVC technique.[2][3][4] This allowed for the quantification of channel activity in the presence and absence of this compound for both wild-type and mutant channels.

-

Transepithelial Current Measurements: The effect of this compound on endogenously expressed ENaC was confirmed in human airway epithelial cells (H441).[3][4] Equivalent short-circuit current (ISC) measurements were performed in modified Ussing chambers to assess ENaC-mediated electrogenic transepithelial sodium transport.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. physoc.org [physoc.org]

- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of S3969: A Potent Activator of the Human Epithelial Sodium Channel

A Technical Guide for Researchers and Drug Development Professionals

Abstract

S3969 is a small molecule that has garnered significant interest as a potent and reversible activator of the human epithelial sodium channel (hENaC). This channel plays a crucial role in maintaining sodium balance and fluid homeostasis in various epithelial tissues. Dysregulation of hENaC activity is implicated in several diseases, making it a key therapeutic target. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed, proposed chemical synthesis route. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Biological Activity of this compound

This compound was identified as a novel activator of hENaC through a high-throughput screening campaign.[1] It exhibits high efficacy and potency in activating the channel in a dose-dependent manner.[1]

Mechanism of Action

This compound activates hENaC by increasing the channel's open probability.[1] This activation is achieved through a direct interaction with a specific binding pocket located in the extracellular domain of the β-subunit of the hENaC protein.[2][3] Molecular dynamics simulations and site-directed mutagenesis studies have identified key amino acid residues within this binding pocket that are critical for the interaction with this compound, namely Arginine 388 (βR388), Phenylalanine 391 (βF391), and Tyrosine 406 (βY406).[2][3] The binding of this compound is believed to induce a conformational change in the channel, leading to its activation.[2]

Quantitative Biological Data

The potency of this compound has been characterized by determining its half-maximal effective concentration (EC50) for various hENaC subunit compositions. This data is crucial for understanding its activity profile and for designing further experiments.

| hENaC Subunit Composition | Apparent EC50 (μM) | Reference |

| αβγ hENaC | 1.2 ± 0.1 | [4] |

| δβγ hENaC | 1.2 ± 0.2 | [4] |

| α2βγ hENaC | 1.2 ± 0.5 | [4] |

| δ2βγ hENaC | 0.4 ± 0.1 | [4] |

| αβG37Sγ hENaC | 1.2 ± 0.4 | [4] |

Table 1: Potency of this compound on different hENaC subunit compositions.

Chemical Synthesis of this compound

The chemical name for this compound is N-(2-hydroxyethyl)-4-methyl-2-(4-methyl-1H-indol-3-ylthio)pentanamide. While the original discovery publication does not provide a detailed synthesis protocol, a plausible synthetic route can be devised based on established principles of organic chemistry. The proposed synthesis involves a multi-step process, beginning with commercially available starting materials.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the amide bond and the thioether linkage. This leads to three key building blocks: 4-methyl-1H-indole, 2-bromo-4-methylpentanoic acid, and ethanolamine.

References

- 1. Synthesis of the C10-C32 core structure of spirangien A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of potent and orally bioavailable tert-butylpyrrolidine archetype derived melanocortin subtype-4 receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

S3969 Specificity for Human versus Mouse ENaC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the small molecule S3969 for the human epithelial sodium channel (ENaC) as compared to its murine counterpart. This document details the quantitative differences in activity, the molecular basis for this specificity, and the experimental protocols used to elucidate these characteristics.

Executive Summary

This compound is a potent, reversible activator of the human epithelial sodium channel (hENaC), a key protein in maintaining sodium balance and blood pressure. Notably, this compound exhibits a remarkable species specificity, with robust activation of human ENaC but negligible effects on the mouse ortholog (mENaC) at comparable concentrations. This specificity is conferred by key amino acid residues within the extracellular loop of the β-subunit of hENaC, which form a binding pocket for this compound. This guide will delve into the quantitative data supporting this specificity, the molecular mechanisms of action, and the detailed experimental methodologies used in these investigations.

Quantitative Data: this compound Potency on Human and Mouse ENaC

The differential activity of this compound on human versus mouse ENaC has been quantified using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes expressing recombinant ENaC subunits. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of this compound.

| ENaC Subunit Composition | Species | EC50 (µM) | Efficacy (% Activation) | Reference |

| αβγ | Human | ~0.3 - 1.2 | ~200 - 700% | [1][2] |

| δβγ | Human | 1.2 ± 0.2 | Not Reported | [1] |

| α2βγ | Human | 1.2 ± 0.5 | Not Reported | [1] |

| δ2βγ | Human | 0.4 ± 0.1 | Not Reported | [1] |

| αβG37Sγ | Human | 1.2 ± 0.4 | Not Reported | [1] |

| αβγ | Mouse | >100 | Weak activation at 100-300 µM | [1][2] |

| αmβm,h(211-404)γm (chimeric) | Mouse/Human | ~0.5 | ~2-fold activation | [2] |

Table 1: Comparative potency of this compound on various human, mouse, and chimeric ENaC subunit compositions.

Molecular Basis of Species Specificity

The profound difference in this compound activity between human and mouse ENaC is attributed to specific amino acid residues within the extracellular domain of the β-subunit.

The this compound Binding Pocket in Human β-ENaC

Molecular dynamics simulations and site-directed mutagenesis studies have identified a putative binding pocket for this compound in the "thumb" domain of the human β-ENaC subunit, located at the interface with the γ-subunit.[3] Key residues in human β-ENaC that form this binding pocket and are critical for this compound-mediated activation include:

-

Arginine 388 (βR388)

-

Phenylalanine 391 (βF391)

-

Tyrosine 406 (βY406)

Mutation of these residues in human β-ENaC significantly reduces or completely abolishes the stimulatory effect of this compound.[3]

Mechanism of Action

Binding of this compound to this pocket is proposed to induce a conformational change in the ENaC protein. This change is thought to weaken the interaction between the β-thumb and the γ-palm domains, leading to an increase in the channel's open probability (Po) and thus enhanced sodium ion conductance.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the specificity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is the primary technique used to measure the activity of ENaC in a controlled environment.

4.1.1 Oocyte Preparation and cRNA Injection

-

Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours with gentle agitation.

-

Wash the oocytes thoroughly with Barth's solution and store them at 18°C.

-

Inject each oocyte with cRNA encoding the desired α, β, and γ ENaC subunits (human, mouse, or chimeric constructs). Typically, 5-10 ng of total cRNA is injected per oocyte.

-

Incubate the injected oocytes for 24-48 hours at 18°C to allow for channel expression.

4.1.2 Electrophysiological Recording

-

Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Record the whole-cell current. The ENaC-mediated current is determined as the amiloride-sensitive current (the difference in current before and after application of a high concentration of the ENaC blocker amiloride, e.g., 10 µM).

-

To determine the EC50 of this compound, apply increasing concentrations of the compound to the perfusion solution and measure the corresponding increase in amiloride-sensitive current.

Site-Directed Mutagenesis and Chimeric Channel Construction

4.2.1 Site-Directed Mutagenesis

-

Utilize a commercial site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit, Agilent Technologies).

-

Design primers containing the desired mutation in the human β-ENaC cDNA (e.g., to mutate βR388, βF391, or βY406).

-

Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid containing the β-ENaC cDNA with the mutagenic primers.

-

Digest the parental, non-mutated DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Isolate the plasmid DNA and verify the mutation by DNA sequencing.

4.2.2 Chimeric Channel Construction

-

Identify the region of the mouse β-ENaC to be replaced with the corresponding human sequence (e.g., amino acid residues 211-404).

-

Use overlap extension PCR to generate the chimeric construct.

-

In the first round of PCR, amplify the N-terminal fragment of mouse β-ENaC with a forward primer and a reverse primer that includes a 5' overhang complementary to the human sequence.

-

In a parallel reaction, amplify the human β-ENaC fragment with a forward primer having a 5' overhang complementary to the mouse sequence and a reverse primer.

-

Amplify the C-terminal fragment of mouse β-ENaC with a forward primer having a 5' overhang complementary to the human sequence and a reverse primer.

-

-

In a second round of PCR, use the three fragments as templates and the outermost forward and reverse primers to amplify the full-length chimeric cDNA.

-

Clone the chimeric cDNA into an appropriate expression vector and verify the sequence.

Ussing Chamber Experiments with H441 Cells

These experiments are used to measure the effect of this compound on ENaC in a polarized epithelial cell monolayer.

-

Culture human H441 airway epithelial cells on permeable supports (e.g., Snapwell inserts) until a confluent and polarized monolayer is formed, as indicated by a stable transepithelial resistance.

-

Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) and maintain at 37°C, gassed with 95% O2 / 5% CO2.

-

Measure the transepithelial potential difference and clamp it to 0 mV using a voltage-clamp amplifier. The resulting current is the short-circuit current (Isc).

-

After a stable baseline Isc is achieved, add this compound to the apical solution and record the change in Isc.

-

At the end of the experiment, add amiloride to the apical solution to determine the ENaC-mediated component of the Isc.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to the β-subunit of hENaC, inducing a conformational change that increases channel open probability and sodium influx.

Experimental Workflow for TEVC

Caption: Workflow for determining this compound activity on ENaC expressed in Xenopus oocytes using two-electrode voltage clamp.

Logical Relationship of Specificity

Caption: The specificity of this compound for human ENaC is determined by the presence of a binding pocket in the β-subunit, which is absent in mouse ENaC.

References

- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule activator this compound stimulates the epithelial sodium channel (ENaC) by interacting with a specific binding pocket in the channel's β-subunit | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

S3969: A Potent Activator of the Human Epithelial Sodium Channel (ENaC) in Airway Epithelium

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of S3969, a small molecule activator of the human epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium absorption in various epithelia, and its dysfunction is implicated in several diseases, including respiratory distress and pseudohypoaldosteronism type 1.[1][2] this compound has emerged as a valuable pharmacological tool for studying ENaC function and holds potential for therapeutic applications.

Tissular Activity of this compound

Current research demonstrates the activity of this compound primarily in the context of human airway epithelium . In vitro studies have successfully shown that this compound stimulates ENaC endogenously expressed in the H441 human distal lung epithelial cell line.[1][2][3] This finding is significant as it suggests the potential of this compound to modulate ENaC activity in the native epithelial tissues of the lung.

While the primary evidence for this compound activity in native tissue models comes from airway epithelial cells, a substantial body of work has characterized its effects using heterologous expression systems. The majority of the mechanistic and quantitative studies have been performed in Xenopus laevis oocytes expressing various subunit combinations of human ENaC.[1][2][3][4]

It is important to note that this compound exhibits species specificity, with potent activation observed for human ENaC, while mouse ENaC is largely insensitive at comparable concentrations.[3][4][5] Weak activation of mouse ENaC has been reported, but only at significantly higher concentrations (100-300 µM).[5]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in heterologous expression systems. The following tables summarize the key quantitative data for this compound's activation of human ENaC (hENaC).

Table 1: Potency and Efficacy of this compound on Wild-Type Human ENaC

| Parameter | Value | Cell System | Reference |

| Apparent EC50 | ~1.2 µM | Xenopus laevis oocytes | [5] |

| Apparent EC50 | ~0.3 µM | Xenopus laevis oocytes | [3] |

| Efficacy | 600-700% activation at 30 µM | Xenopus laevis oocytes | [5] |

| Efficacy | ~2-fold activation at 10 µM | Xenopus laevis oocytes | [3] |

Table 2: Potency of this compound on Different hENaC Subunit Compositions

| Subunit Composition | Apparent EC50 (µM) | Cell System | Reference |

| δβγ | 1.2 ± 0.2 | Xenopus laevis oocytes | [5] |

| αβγ | 1.2 ± 0.1 | Xenopus laevis oocytes | [5] |

| α2βγ | 1.2 ± 0.5 | Xenopus laevis oocytes | [5] |

| δ2βγ | 0.4 ± 0.1 | Xenopus laevis oocytes | [5] |

| αβG37Sγ | 1.2 ± 0.4 | Xenopus laevis oocytes | [5] |

Mechanism of Action: A Molecular Perspective

This compound activates human ENaC through a specific interaction with the β-subunit of the channel.[1][4] Molecular dynamics simulations and site-directed mutagenesis studies have identified a binding pocket within the thumb domain of the β-subunit.[1][2][3][4]

Key amino acid residues within this binding pocket that are critical for the interaction with this compound include:

-

Arginine at position 388 (βR388)

-

Phenylalanine at position 391 (βF391)

-

Tyrosine at position 406 (βY406)

Mutation of these residues has been shown to significantly reduce or completely abolish the stimulatory effect of this compound.[1][3][4] The binding of this compound to this site is thought to induce a conformational change in the ENaC protein, which weakens the interaction between the thumb domain of the β-subunit and the palm domain of the γ-subunit.[4] This conformational shift ultimately leads to channel activation and an increase in sodium ion conductance.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the key experimental protocols used to characterize the activity of this compound.

Heterologous Expression of ENaC in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC)

This technique is used to measure the ion channel activity of ENaC expressed on the oocyte membrane.

Protocol:

-

Oocyte Preparation: Harvest oocytes from adult female Xenopus laevis frogs. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Inject cRNA encoding the desired human ENaC subunits (e.g., α, β, and γ) into the cytoplasm of the oocytes. Incubate the oocytes for 2-4 days to allow for protein expression.

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Measure the amiloride-sensitive current by applying a saturating concentration of the ENaC blocker amiloride (e.g., 10 µM) to the bath solution. The difference in current before and after amiloride application represents the ENaC-mediated current.

-

-

This compound Application: To determine the effect of this compound, perfuse the oocyte with the bathing solution containing the desired concentration of this compound. Measure the change in the amiloride-sensitive current to quantify the activation of ENaC.

References

- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking Potential Therapeutic Avenues for Atypical Cystic Fibrosis: A Technical Guide to S3969

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule S3969, an activator of the epithelial sodium channel (ENaC), and explores its potential therapeutic applications in specific, rare forms of atypical cystic fibrosis (CF). While conventional CF is characterized by hyperactive ENaC, leading to airway dehydration, certain atypical CF-like symptoms have been linked to loss-of-function mutations in ENaC. In these specific cases, a targeted activation of ENaC by molecules like this compound may offer a novel therapeutic strategy.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, preclinical data, and detailed experimental protocols related to this compound.

The Paradox of ENaC Activation in Cystic Fibrosis

Cystic fibrosis is a multifaceted genetic disorder primarily caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. A key pathological feature in the lungs of most CF patients is the dehydration of the airway surface liquid (ASL), which impairs mucociliary clearance. This is attributed to both the loss of CFTR-mediated chloride and bicarbonate secretion and a secondary hyperactivation of the epithelial sodium channel (ENaC), leading to excessive sodium and water absorption.

However, a subset of patients presents with CF-like symptoms, termed "atypical cystic fibrosis," without identifiable mutations in the CFTR gene. Research has revealed that mutations in ENaC itself can lead to these symptoms. While some ENaC mutations cause a gain-of-function, mirroring the typical CF phenotype, others result in a loss-of-function, disrupting the delicate balance of ion transport required for proper ASL hydration. It is in these rare cases of ENaC loss-of-function that a pharmacological activator like this compound holds therapeutic promise.

This compound: A Targeted ENaC Activator

This compound is a peptidomimetic small molecule that has been identified as a potent and reversible activator of human ENaC (hENaC).[1] Its mechanism of action involves direct interaction with the channel, specifically with a binding pocket located in the extracellular loop of the β-ENaC subunit.[2] This interaction is believed to induce a conformational change that increases the channel's open probability.

Preclinical Data on this compound in Atypical CF-Related ENaC Mutants

Preclinical studies have focused on the effect of this compound on specific ENaC mutations found in patients with atypical CF. The data from these studies, primarily conducted using the Xenopus laevis oocyte expression system, are summarized below.

Quantitative Data Summary

| ENaC Variant | Mutation Type | Baseline ENaC Current (relative to WT) | Effect of this compound (10 µM) | Key Finding | Reference |

| Wild-Type (WT) | N/A | 100% | ~3.5-fold increase in current | Potent activation of normal ENaC | [3] |

| αF61L | Partial Loss-of-Function | ~10% of WT | Stimulates mutant channel more than WT | This compound partially rescues the loss-of-function phenotype | [1][4] |

| βV348M | Gain-of-Function | ~140% of WT | ~2.6-fold increase in current | Stimulatory effect is reduced compared to WT ENaC | [3][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

ENaC Expression and Functional Analysis in Xenopus laevis Oocytes

This protocol is central to quantifying the activity of wild-type and mutant ENaC in response to this compound.

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from adult female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular cell layer and incubated in a modified Barth's saline solution.

-

cRNA Injection: Complementary RNA (cRNA) for each of the human ENaC subunits (α, β, and γ), both wild-type and containing the mutation of interest (e.g., αF61L or βV348M), are synthesized in vitro. A nanospecified amount (e.g., 0.5-1.0 ng) of each subunit's cRNA is injected into the cytoplasm of prepared oocytes. The oocytes are then incubated for 20-48 hours at 18°C to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

An injected oocyte is placed in a recording chamber continuously perfused with a sodium-containing bath solution (e.g., 110 mM NaCl, 2 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4).[6]

-

Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (typically -60 mV).[6]

-

The baseline whole-cell current is recorded.

-

The bath solution is then exchanged for one containing this compound at the desired concentration (e.g., 10 µM), and the change in current is recorded.

-

To determine the specific ENaC-mediated current, amiloride (a potent ENaC blocker, e.g., 10 µM) is added to the perfusion solution. The amiloride-sensitive current is calculated as the difference between the current before and after amiloride application.[6] This value represents the ENaC activity.

-

Transepithelial Current Measurement in H441 Cells (Ussing Chamber)

This assay is used to confirm the activity of this compound on endogenously expressed ENaC in a human airway epithelial cell line.[2]

-

Cell Culture: Human H441 distal lung epithelial cells are cultured on permeable filter supports until they form a confluent and polarized monolayer.

-

Ussing Chamber Setup:

-

The filter support with the H441 cell monolayer is mounted in a modified Ussing chamber, separating the apical and basolateral compartments.[2]

-

Both compartments are filled with an identical physiological salt solution and maintained at 37°C.

-

The system uses electrodes to measure the transepithelial potential difference and to pass a current across the monolayer to clamp the potential difference to 0 mV. This measured current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

-

Measurement of ENaC Activity:

-

A baseline Isc is established.

-

This compound is added to the apical solution, and the change in Isc is recorded. An increase in Isc indicates an increase in net ion transport, consistent with ENaC activation.

-

Amiloride is then added to the apical side to block ENaC. The resulting decrease in Isc confirms that the this compound-stimulated current was ENaC-mediated.[2]

-

Visualizations: Pathways and Workflows

Signaling and Mechanical Action of this compound on ENaC

Caption: Molecular mechanism of this compound action on the ENaC channel.

Experimental Workflow for TEVC in Xenopus Oocytes

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Logical Relationship for Therapeutic Application

Caption: Therapeutic rationale for ENaC modulators in atypical CF.

Conclusion and Future Directions

The small molecule this compound represents a promising pharmacological tool for investigating ENaC function and holds potential as a lead compound for a niche therapeutic application in atypical cystic fibrosis. The ability of this compound to rescue the function of the αF61L ENaC mutant provides a clear, albeit rare, therapeutic rationale.[4] This contrasts with the vast majority of CF cases where ENaC inhibition, not activation, is the therapeutic goal.

Future research should focus on:

-

Screening for other ENaC loss-of-function mutations in atypical CF cohorts.

-

Investigating the efficacy of this compound and its analogues in patient-derived primary airway epithelial cells harboring relevant mutations.

-

Conducting preclinical safety and toxicology studies to assess the viability of targeted ENaC activation as a therapeutic strategy.

This targeted approach underscores the growing importance of personalized medicine in treating complex genetic disorders like cystic fibrosis, where understanding the specific molecular defect is paramount to designing an effective therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Functional characterization of a partial loss-of-function mutation of the epithelial sodium channel (ENaC) associated with atypical cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mutation in the β-subunit of ENaC identified in a patient with cystic fibrosis-like symptoms has a gain-of-function effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENaC Expression and Two-Electrode Voltage Clamp [bio-protocol.org]

S3969: A Novel Activator of the Human Epithelial Sodium Channel (hENaC) for the Study of Respiratory Distress Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs and fluid accumulation in the alveoli, severely impairing gas exchange. A key mechanism for resolving this pulmonary edema is the active transport of sodium across the alveolar epithelium, a process primarily mediated by the epithelial sodium channel (ENaC). Defective ENaC function is implicated in the pathophysiology of respiratory distress. S3969 is a potent and reversible small molecule activator of the human epithelial sodium channel (hENaC).[1] This technical guide provides a comprehensive overview of the role of this compound in the study of respiratory distress syndrome, focusing on its mechanism of action, available quantitative data from in vitro studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for ARDS.

Introduction to this compound and its Target: The Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the distal airways and alveoli of the lung. By creating an osmotic gradient, ENaC-mediated sodium transport drives the clearance of fluid from the alveolar spaces, a vital process for maintaining lung function. Impaired ENaC activity can lead to fluid accumulation in the lungs, a hallmark of respiratory distress.[2][3]

This compound has been identified as a small molecule that specifically activates the human ENaC (hENaC).[1] It is important to note that this compound does not activate the mouse ENaC (mENaC) at concentrations that maximally stimulate hENaC, with only weak activation observed at very high concentrations (100-300 µM).[1] This species specificity is a critical consideration for the design of preclinical studies. The chemical name for this compound is N-(2-hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentanamide.

Mechanism of Action

This compound activates hENaC by increasing the channel's open probability.[4] This activation is achieved through a specific interaction with the extracellular domain of the β-subunit of the hENaC.[4] Molecular dynamics simulations and mutagenesis studies have identified a specific binding pocket for this compound at the interface of the β and γ subunits.[2] The binding of this compound is proposed to induce a conformational change in the channel, leading to its activation.[4]

Quantitative Data from In Vitro Studies

The following tables summarize the available quantitative data on the activity of this compound from in vitro experiments. To date, no in vivo data from animal models of respiratory distress syndrome for this compound has been published.

| Parameter | Value | Experimental System | Reference |

| EC50 for hENaC activation | 1.2 µM | Heterologous expression in Xenopus laevis oocytes | [1] |

| Efficacy | 600-700% activation of hENaC at 30 µM | Heterologous expression in Xenopus laevis oocytes | [1] |

Table 1: Potency and Efficacy of this compound on hENaC in a Heterologous Expression System.

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| H441 (human airway epithelial cells) | 10 µM this compound | ENaC-mediated sodium transport | ~30-40% increase | [2] |

Table 2: Effect of this compound on ENaC Activity in a Human Airway Epithelial Cell Line.

Experimental Protocols

Measurement of hENaC Activity in Xenopus laevis Oocytes using Two-Electrode Voltage Clamp (TEVC)

This protocol describes the methodology for expressing hENaC in Xenopus laevis oocytes and measuring its activity in response to this compound using the two-electrode voltage clamp (TEVC) technique.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human α, β, and γ ENaC subunits

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Amiloride solution (ENaC inhibitor)

-

TEVC setup (amplifier, electrodes, data acquisition system)

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the human α, β, and γ ENaC subunits. Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for channel expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record the baseline whole-cell current.

-

Perfuse the chamber with ND96 solution containing varying concentrations of this compound to determine the dose-response relationship.

-

At the end of each experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the ENaC-specific current.

-

-

Data Analysis: The ENaC-mediated current is calculated as the amiloride-sensitive portion of the whole-cell current. Plot the normalized ENaC current against the this compound concentration to determine the EC₅₀ value.

Measurement of ENaC-Mediated Sodium Transport in H441 Cells using an Ussing Chamber

This protocol details the method for culturing human H441 airway epithelial cells and measuring transepithelial sodium transport in response to this compound using an Ussing chamber system.

Materials:

-

H441 cells

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

Permeable supports (e.g., Transwell inserts)

-

Ussing chamber system

-

Ringer's solution

-

This compound stock solution (in DMSO)

-

Amiloride solution

Procedure:

-

Cell Culture: Culture H441 cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Measurement:

-

Mount the permeable support with the H441 cell monolayer in an Ussing chamber.

-

Fill both the apical and basolateral chambers with Ringer's solution and maintain at 37°C with continuous gassing (95% O₂/5% CO₂).

-

Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Add this compound to the apical chamber and record the change in Isc.

-

Finally, add amiloride to the apical chamber to inhibit ENaC-mediated sodium transport and confirm the specificity of the this compound effect.

-

-

Data Analysis: The this compound-induced increase in ENaC-mediated sodium transport is calculated as the amiloride-sensitive component of the change in Isc.

Visualizations

Caption: Signaling pathway of this compound-mediated hENaC activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of respiratory disorders on clinical pharmacokinetic variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

The Modulatory Role of S3969 on Sodium and Fluid Transport in Airway Epithelia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism and impact of the small molecule S3969 on sodium and fluid transport within airway epithelia. This compound has been identified as a potent, reversible activator of the human epithelial sodium channel (hENaC), a critical component in maintaining airway surface liquid homeostasis. Dysregulation of ENaC is implicated in respiratory diseases such as cystic fibrosis, making pharmacological modulators like this compound a significant area of research. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on hENaC activity.

Table 1: Potency of this compound on Various Human ENaC Subunit Compositions

| ENaC Subunit Composition | Apparent EC50 (μM) |

| αβγ hENaC | 1.2 ± 0.1[1] |

| δβγ hENaC | 1.2 ± 0.2[1] |

| α2βγ hENaC | 1.2 ± 0.5[1] |

| δ2βγ hENaC | 0.4 ± 0.1[1] |

| αβG37Sγ hENaC | 1.2 ± 0.4[1] |

| αmβhγm ENaC | ~0.5[2] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect. Lower values indicate higher potency. αmβhγm denotes a chimeric channel with mouse α and γ subunits and a human β subunit.

Table 2: Efficacy of this compound on hENaC Activation

| This compound Concentration (μM) | hENaC Activation (%) |

| 30 | 600-700[1] |

This demonstrates the high efficacy of this compound in activating hENaC.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the reported findings.

Measurement of ENaC-Mediated Transepithelial Sodium Transport

The primary method to assess the effect of this compound on electrogenic sodium transport in airway epithelial cells is through equivalent short-circuit current (Isc) measurements in modified Ussing chambers.[2]

Cell Culture:

-

Human distal lung epithelial cells (H441) are cultured on permeable supports until they form a polarized monolayer with high electrical resistance.[2][3]

-

Cells are typically treated with dexamethasone to stimulate ENaC expression and activity.[4]

Ussing Chamber Assay:

-

The permeable support with the H441 cell monolayer is mounted in a modified Ussing chamber.

-

The basolateral and apical sides of the monolayer are bathed in identical physiological solutions.

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.

-

A baseline Isc is established.

-

This compound is added to the apical bath at varying concentrations to determine its effect on Isc.

-

Amiloride, a known ENaC blocker, is subsequently added to the apical bath to confirm that the this compound-induced increase in Isc is indeed mediated by ENaC. The amiloride-sensitive current is considered to be the ENaC-mediated current.

Heterologous Expression and Electrophysiological Recordings

To investigate the direct interaction of this compound with specific ENaC subunits, heterologous expression systems are utilized.

Oocyte Expression System:

-

cRNA encoding for different human ENaC subunits (α, β, γ) and their mutants are synthesized in vitro.[5]

-

These cRNAs are injected into Xenopus laevis oocytes.[5]

-

After an incubation period to allow for protein expression and assembly, the oocytes are subjected to two-electrode voltage-clamp (TEVC) recordings.[5]

-

Whole-cell currents are measured in response to a series of voltage steps.

-

This compound is applied to the bath solution to assess its effect on the expressed ENaC channels.

-

The amiloride-sensitive current is measured to quantify ENaC activity.[5]

Site-Directed Mutagenesis

To identify the specific binding site of this compound on the ENaC subunit, site-directed mutagenesis is employed.[2]

-

Specific amino acid residues in the extracellular domain of the human β-ENaC subunit are identified as potential binding sites based on molecular modeling.

-

These residues are mutated to other amino acids using PCR-based site-directed mutagenesis techniques.

-

The mutated ENaC subunits are then co-expressed with the other wild-type subunits in a heterologous system (e.g., Xenopus oocytes).

-

The effect of this compound on these mutant channels is then assessed using electrophysiological recordings to determine if the mutation abolishes or alters the stimulatory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes involved in the study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epithelial Na+ channel activity in human airway epithelial cells: the role of serum and glucocorticoid-inducible kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. physoc.org [physoc.org]

Reversibility of S3969-Mediated ENaC Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reversibility of the activation of the epithelial sodium channel (ENaC) by the small molecule activator, S3969. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, experimental protocols, and quantitative data associated with this process.

Core Concepts: this compound and ENaC Activation

The epithelial sodium channel (ENaC) is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, playing a key role in blood pressure regulation and airway surface liquid homeostasis. This compound is a potent and specific small molecule activator of the human form of ENaC (hENaC). A key characteristic of this compound's interaction with ENaC is the reversible nature of its activating effect.

Mechanism of Action

This compound activates hENaC by directly binding to a specific pocket within the extracellular domain of the β-subunit of the channel[1][2]. This binding induces a conformational change in the channel, which is thought to increase its open probability, leading to enhanced sodium ion influx. The interaction is non-covalent, which is consistent with its observed reversibility. Upon removal of this compound from the extracellular environment, the molecule dissociates from its binding site, allowing the channel to return to its basal state of activity.

Quantitative Data on this compound-Mediated ENaC Activation

The following tables summarize the key quantitative parameters of this compound's effect on human ENaC, as determined in studies utilizing the Xenopus laevis oocyte expression system with two-electrode voltage clamp (TEVC) electrophysiology.

| Parameter | Value | ENaC Subunits | Reference |

| EC50 for Activation | ~0.3 µM | αβγ (human) | [3] |

| EC50 for Activation | ~0.5 µM | αmβhγm (chimeric) | [1] |

| Fold Activation | ~2-fold | αβγ (human) | [3] |

Table 1: Potency and Efficacy of this compound on Human ENaC.

Experimental Protocols

The reversibility of this compound-mediated ENaC activation is typically assessed using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes expressing human ENaC.

Oocyte Preparation and ENaC Expression

-

Oocyte Harvesting : Oocytes are surgically harvested from adult female Xenopus laevis frogs.

-

Defolliculation : The follicular membrane is removed enzymatically (e.g., using collagenase) and mechanically.

-

cRNA Injection : Oocytes are injected with cRNA encoding the α, β, and γ subunits of human ENaC.

-

Incubation : Injected oocytes are incubated for 2-4 days to allow for channel expression on the plasma membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the measurement of ion flow across the oocyte membrane while controlling the membrane potential.

-

Oocyte Placement : An oocyte expressing hENaC is placed in a recording chamber and continuously perfused with a standard bath solution (e.g., ND96).

-

Electrode Impalement : Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

Voltage Clamp : The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Baseline Current Measurement : The baseline ENaC-mediated current is recorded. This is often determined as the amiloride-sensitive current, by applying the ENaC blocker amiloride to establish the baseline of zero ENaC activity.

This compound Application and Washout Protocol

-

This compound Application : The perfusion solution is switched to one containing this compound at a desired concentration (e.g., a concentration near the EC50 or a saturating concentration). The increase in inward current reflects the activation of ENaC.

-

Steady-State Activation : The this compound-containing solution is perfused until the activating effect reaches a steady state.

-

Washout : The perfusion solution is switched back to the standard bath solution without this compound. The decrease in the inward current back towards the baseline level is monitored to assess the reversibility of the activation.

-

Data Analysis : The time course of the current decay during washout is analyzed to determine the kinetics of reversibility.

Visualizations

Signaling Pathway of this compound-Mediated ENaC Activation

Experimental Workflow for Assessing Reversibility

Logical Diagram of Reversible Activation

Conclusion

The small molecule this compound acts as a potent and, critically, a reversible activator of the human epithelial sodium channel. Its mechanism of action, involving direct, non-covalent binding to the β-subunit, allows for a return to the channel's basal activity state upon removal of the compound. The experimental framework provided in this guide, centered around the two-electrode voltage clamp technique in Xenopus oocytes, offers a robust system for studying the kinetics and characteristics of this reversible activation. This understanding is vital for the development of novel therapeutics targeting ENaC for a range of disorders.

References

- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-Electrode Voltage-Clamp Electrophysiology. [bio-protocol.org]

Methodological & Application

Application Note & Protocol: S3969-Mediated Activation of Human Epithelial Sodium Channel (ENaC) in Xenopus laevis Oocytes

Audience: Researchers, scientists, and drug development professionals.

Abstract: The epithelial sodium channel (ENaC) is critical for sodium absorption in various epithelia, and its dysfunction is linked to severe diseases[1]. Pharmacological activators of ENaC are therefore of significant therapeutic interest[1]. S3969 is a small molecule compound identified as a potent and reversible activator of the human epithelial sodium channel (hENaC)[2]. This document provides a detailed protocol for the functional characterization of this compound on hENaC heterologously expressed in Xenopus laevis oocytes using two-electrode voltage clamp (TEVC) electrophysiology. It also outlines the molecular mechanism of action and summarizes key quantitative data for experimental design.

Mechanism of Action

This compound activates the human ENaC by directly interacting with a specific binding pocket located in the extracellular domain of the channel's β-subunit, at the interface with the γ-subunit[1][3][4]. Molecular dynamics simulations and mutagenesis studies have identified key residues within this pocket, including Arg388, Phe391, and Tyr406 of the β-subunit, as crucial for coordinating this compound[1][3]. The binding of this compound is proposed to induce a conformational change that weakens the interaction between the β-subunit's "thumb" domain and the γ-subunit's "palm" domain[3][4]. This structural rearrangement leads to an increase in the channel's open probability (Pₒ), resulting in enhanced sodium current[5]. Notably, this activation is specific to human ENaC; mouse ENaC is not sensitive to this compound at comparable concentrations[2][4].

Caption: Molecular mechanism of this compound-mediated ENaC activation.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound on various human ENaC constructs expressed in heterologous systems.

| ENaC Subunit Composition | Parameter | Value | Notes | Reference |

| αβγ hENaC | EC₅₀ | ~1.2 µM | Potency of this compound for wild-type channel. | [2] |

| αβγ hENaC | EC₅₀ | ~0.3 µM | Determined in Xenopus oocytes. | [4] |

| δβγ hENaC | EC₅₀ | 1.2 ± 0.2 µM | This compound also activates channels with the δ subunit. | [2] |

| αβγ hENaC | Efficacy | 600-700% Activation | Observed at a concentration of 30 µM. | [2] |

| αβγ hENaC | Concentration | 10 µM | Thought to increase ENaC open probability to its maximum (~1). | [5] |

| αβγ mENaC (mouse) | Activity | No activation | Insensitive at concentrations that maximally activate hENaC. | [2][4] |

Detailed Experimental Protocol

This protocol describes the expression of human αβγ-ENaC in Xenopus laevis oocytes and the subsequent measurement of this compound-induced activation using two-electrode voltage clamp (TEVC).

Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

-

Defolliculation: Incubate oocytes in a collagenase solution to remove the follicular layer.

-

cRNA Preparation: Prepare capped cRNAs for human α, β, and γ ENaC subunits using standard in vitro transcription methods.

-

cRNA Injection: Inject oocytes with the cRNA mixture. A typical injection consists of 3.3 ng of each subunit cRNA per oocyte[6].

-

Incubation: Incubate the injected oocytes for 24-48 hours at 16-18°C in Modified Barth's Solution (MBS)[6].

-

MBS Composition: 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.8 mM MgSO₄, 0.3 mM Ca(NO₃)₂, 0.4 mM CaCl₂, 10 mM HEPES, pH adjusted to 7.2-7.4[6].

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Solutions:

-

Recording Solution (Low-Na⁺): 1 mM NaCl, 1 mM KCl, 2 mM CaCl₂, 89 mM NMDG-Cl, 5 mM HEPES, pH 7.4[7].

-

This compound Solution: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration (e.g., 0.1 µM to 30 µM) in the recording solution.

-

Inhibitor Solution: Recording solution containing 5-10 µM amiloride to determine the ENaC-specific current[6].

-

-

TEVC Setup:

-

Place a single oocyte in the recording chamber.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the oocyte at a holding potential of -60 mV[7].

-

-

Recording Procedure:

-

Stabilization: Perfuse the oocyte with the standard recording solution until the baseline current is stable.

-

This compound Application: Switch the perfusion to the this compound-containing solution. Record the current until a new steady-state is reached. The activation by this compound is reversible[2].

-

Washout: Perfuse with the standard recording solution to wash out this compound and return the current to baseline.

-

Amiloride Application: At the end of the experiment, perfuse with the amiloride solution to block all ENaC activity. The remaining current is the non-ENaC background leak.

-

Data Analysis

-

Calculate Amiloride-Sensitive Current (Iₐₘᵢ): The ENaC-mediated current (Iₐₘᵢ) is the difference between the total current and the current remaining after amiloride application[6].

-

Iₐₘᵢ = I_total - I_amiloride

-

-

Quantify this compound Effect: The stimulatory effect of this compound is expressed as the fold-increase or percentage increase in Iₐₘᵢ compared to the baseline Iₐₘᵢ before drug application.

-

Fold Activation = (Iₐₘᵢ with this compound) / (Iₐₘᵢ baseline)

-

-

Dose-Response Analysis: To determine the EC₅₀, measure the activation at various this compound concentrations and fit the data to a Hill equation.

Experimental Workflow

The following diagram illustrates the complete experimental pipeline from oocyte injection to data analysis.

Caption: Step-by-step workflow for assessing this compound activity.

References

- 1. The small molecule activator this compound stimulates the epithelial sodium channel by interacting with a specific binding pocket in the channel's β-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. physoc.org [physoc.org]

- 4. researchgate.net [researchgate.net]

- 5. Acute activation of human epithelial sodium channel (ENaC) by serum and glucocorticoid inducible kinase 1 (SGK1) requires prior cleavage of the channel’s γ-subunit at its proximal cleavage site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential Assembly of Epithelial Sodium Channel (ENaC) Subunits in Xenopus Oocytes: ROLE OF FURIN-MEDIATED ENDOGENOUS PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Characterization of the ENaC Activator S3969 Using Two-Electrode Voltage Clamp (TEVC) Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing the small molecule S3969, a potent and reversible activator of the human epithelial sodium channel (hENaC), in two-electrode voltage clamp (TEVC) electrophysiology assays. We present the mechanism of action, a summary of key quantitative data, and a comprehensive experimental protocol for expressing hENaC in Xenopus laevis oocytes and characterizing the modulatory effects of this compound.

Mechanism of Action

This compound selectively activates the human form of the epithelial sodium channel (ENaC), a heterotrimeric ion channel composed of α, β, and γ subunits.[1][2] The compound does not activate the mouse ENaC ortholog at similar concentrations.[1][3] Studies have demonstrated that the stimulatory effect of this compound is critically dependent on its interaction with a specific binding pocket located in the extracellular loop of the human β-ENaC subunit.[1][2][4] This binding is believed to induce a conformational change that is propagated to the transmembrane domains, ultimately leading to an increase in the channel's open probability and/or hindering its closure, resulting in a greater influx of sodium ions.[1]

Caption: this compound activation pathway for the human epithelial sodium channel (ENaC).

Quantitative Data Summary

The potency of this compound has been quantified in various studies using TEVC assays with hENaC expressed in Xenopus oocytes. The reported half-maximal effective concentration (EC₅₀) varies slightly depending on the specific subunit composition and experimental conditions.

| Parameter | Channel Subunits | Reported Value | Reference |

| EC₅₀ | αβγ hENaC | ~0.3 µM | [1] |

| EC₅₀ | αβγ hENaC | 1.2 ± 0.1 µM | [3] |

| EC₅₀ | δβγ hENaC | 1.2 ± 0.2 µM | [3] |

| EC₅₀ | α2βγ hENaC | 1.2 ± 0.5 µM | [3] |

| EC₅₀ | δ2βγ hENaC | 0.4 ± 0.1 µM | [3] |

| Max Activation | αβγ hENaC | ~2-fold at 10 µM | [1] |

| Max Activation | αβγ hENaC | 600-700% at 30 µM | [3] |

| Species Selectivity | αβγ mouse ENaC (mENaC) | Insensitive up to 10 µM | [1] |

Experimental Protocols

This section outlines a comprehensive protocol for assessing the effect of this compound on hENaC channels expressed in Xenopus laevis oocytes using the TEVC technique.[5][6][7]

Materials and Reagents

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in 100% DMSO.[3]

-

Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]

-

For experiments, create fresh serial dilutions in the recording solution. Note that the final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

-

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: Purified cRNA for human α, β, and γ ENaC subunits.

-

Recording Solution (ND96):

-

96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES.

-

Adjust pH to 7.4 with NaOH.

-

-

Electrode Filling Solution: 3 M KCl.

-

Amiloride Stock Solution: 10 mM in DMSO (for blocking ENaC currents).

Oocyte Preparation and cRNA Injection

-

Oocyte Isolation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Using a microinjector, inject oocytes with a mixture of cRNAs for hENaC α, β, and γ subunits. Typically, a total of 10-50 ng of cRNA is injected per oocyte.

-

Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in an appropriate buffer to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Recording

The TEVC technique utilizes two intracellular microelectrodes: one to measure the membrane potential and a second to inject the current required to clamp the membrane at a desired holding potential.[5][6][8]

-

Electrode Preparation: Pull borosilicate glass capillaries to obtain microelectrodes with a resistance of 0.5–1.5 MΩ when filled with 3 M KCl.[9]

-

Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.

-

Voltage Clamp:

-

Clamp the oocyte membrane at a holding potential of -60 mV.[1]

-

Allow the baseline current to stabilize.

-

-

Experimental Procedure: